4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound with the CAS number 912910-61-3. It is characterized by a complex molecular structure that includes a methoxy group, a thiazole ring, and a tetrahydronaphthalene moiety. This compound is classified as an organic compound and is primarily studied for its potential biological activities.
4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is classified under the category of benzamides due to the presence of the benzamide functional group. It also contains heterocyclic components (thiazole) and polycyclic aromatic structures (tetrahydronaphthalene), which are significant in medicinal chemistry.
The synthesis of 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) under controlled temperatures to ensure high yields and purity of the final product.
The molecular formula of 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is , with a molecular weight of 349.4 g/mol. The structure features:
The structural representation can be illustrated using SMILES notation: COc1ccc(cc1)N(c2ncc(s2)c3ccccc3)C4CCCCC4
.
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which confirm its molecular integrity and purity.
4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can participate in several chemical reactions:
These reactions are typically carried out under controlled conditions to avoid side reactions and ensure selective transformations.
The mechanism of action for 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes.
Data from preliminary studies suggest that compounds with similar structures exhibit activity through:
The physical properties of 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide include:
The chemical properties include stability under standard laboratory conditions but may vary in extreme pH or temperature environments. The compound should be handled with care due to potential reactivity associated with its functional groups.
4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: